molecular formula C6H10N2 B3021001 3-Ethyl-1-methyl-1H-pyrazole CAS No. 30433-58-0

3-Ethyl-1-methyl-1H-pyrazole

Cat. No. B3021001
CAS RN: 30433-58-0
M. Wt: 110.16 g/mol
InChI Key: ZAXITHHHFYZUGN-UHFFFAOYSA-N
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Description

3-Ethyl-1-methyl-1H-pyrazole is a type of pyrazole, which is a class of simple aromatic ring organic compounds of the heterocyclic series characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are an important class of compounds for drug development and have attracted much attention .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Chemical Reactions Analysis

Pyrazoles undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including 3-Ethyl-1-methyl-1H-pyrazole, have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic properties .

Drug Discovery

The pyrazole scaffold is frequently used in drug discovery . The unique structure of pyrazoles allows for a high degree of versatility and adaptability, making them ideal candidates for the development of new therapeutic agents .

Agrochemistry

In the field of agrochemistry, pyrazoles are used as active ingredients in a variety of agrochemical products . Their effectiveness in controlling pests and diseases makes them valuable tools in modern agriculture .

Dye Manufacturing

Pyrazoles are used as intermediates in the production of dyes . Their ability to form complex structures and bind with other molecules makes them suitable for creating a wide range of colors .

Coordination Chemistry

In coordination chemistry, pyrazoles are often used as ligands . They can form stable complexes with various metal ions, which can be used in a variety of applications, from catalysis to materials science .

Organometallic Chemistry

Pyrazoles play a significant role in organometallic chemistry . They can act as bridging ligands in the formation of organometallic compounds, which have applications in areas such as catalysis, materials science, and medicinal chemistry .

Synthesis of Bioactive Chemicals

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . Their unique structure and reactivity make them ideal building blocks for the creation of a wide range of bioactive compounds .

Green Synthesis

The pyrazole scaffold can be synthesized using various green synthesis methods . These methods are environmentally friendly and often involve the use of renewable resources, making them a sustainable choice for the production of pyrazoles .

Safety and Hazards

3-Ethyl-1-methyl-1H-pyrazole can cause skin irritation and serious eye irritation . It should be stored in a cool place and should be kept container tightly closed in a dry and well-ventilated place .

  • "An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family" .
  • "Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxylate (2a) and its analogues (2b–f)" .
  • "Synthesis and Antifungal Activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (3)" .

properties

IUPAC Name

3-ethyl-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-6-4-5-8(2)7-6/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXITHHHFYZUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309132
Record name 3-Ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-methyl-1H-pyrazole

CAS RN

30433-58-0
Record name 3-Ethyl-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30433-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1-methyl-1H-pyrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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